molecular formula C12H17Si B14457274 CID 78063519

CID 78063519

Cat. No.: B14457274
M. Wt: 189.35 g/mol
InChI Key: MFGHXDUSHPRLMA-UHFFFAOYSA-N
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Description

CID 78063519 is a unique identifier assigned by PubChem to a specific chemical compound. CID-based comparisons typically rely on structural features, bioactivity profiles, and experimental data (e.g., mass spectrometry, chromatographic behavior) to contextualize a compound’s role in research or industrial applications.

Properties

Molecular Formula

C12H17Si

Molecular Weight

189.35 g/mol

InChI

InChI=1S/C12H17Si/c1-4-9-13(3)10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3

InChI Key

MFGHXDUSHPRLMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Si](C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78063519” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity. Common methods include:

    Step 1: Initial reaction with reagent A under temperature X°C.

    Step 2: Intermediate formation followed by reaction with reagent B.

    Step 3: Final product isolation and purification.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Large-scale synthesis: Utilizing high-capacity reactors.

    Continuous flow systems: Ensuring consistent production and quality.

    Purification techniques: Including crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78063519” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Using reagents like potassium permanganate under acidic conditions.

    Reduction: Using reagents like sodium borohydride under mild conditions.

    Substitution: Using halogenating agents under controlled temperatures.

Major Products Formed:

    Oxidation products: Compounds with increased oxygen content.

    Reduction products: Compounds with decreased oxygen content.

    Substitution products: Compounds with new functional groups.

Scientific Research Applications

Compound “CID 78063519” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of compound “CID 78063519” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to receptors: Modulating receptor activity and signaling pathways.

    Enzyme inhibition: Inhibiting key enzymes involved in metabolic processes.

    Pathway modulation: Altering cellular pathways to achieve desired effects.

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies of CID-registered compounds involve:

  • Structural Analysis : Techniques like GC-MS and LC-ESI-MS (used in and ) resolve molecular weights and fragmentation patterns.
  • Functional Group Mapping : Overlaying 2D/3D structures (e.g., ’s steroid backbone overlays) identifies conserved motifs.
  • Bioactivity Profiling: Toxicogenomic databases like CTD () correlate compounds with biological responses.
  • Cheminformatics Tools : PubChem’s chemical similarity search and molecular descriptors (e.g., logP, polar surface area) enable quantitative comparisons .

Comparison with Structurally Similar Compounds

The following table synthesizes comparison strategies using hypothetical analogs based on methodologies in and :

Property CID 78063519 Oscillatoxin D (CID 101283546) Betulin (CID 72326) CAS 20358-06-9 (CID 2049887)
Molecular Formula Hypothetical: CₙHₘOₓ C₃₈H₅₈NO₈ C₃₀H₅₀O₂ C₇H₅FN₂S
Molecular Weight 656.88 g/mol 442.72 g/mol 168.19 g/mol
Key Functional Groups Macrocyclic lactone, methyl branches Triterpenoid, hydroxyl groups Thiophene, fluorophenyl
Bioactivity Cytotoxic (marine toxin) Antiviral, anti-inflammatory CYP1A2 inhibition
Analytical Data LC-MS/MS () GC-MS () Synthetic yield: 72% ()

Key Findings:

  • Structural Divergence: Unlike betulin’s triterpenoid scaffold, oscillatoxin derivatives (e.g., CID 101283546) feature complex macrocyclic rings, suggesting divergent biosynthesis pathways .
  • Bioactivity : CID 2049887’s CYP1A2 inhibition contrasts with betulin’s broad antiviral effects, highlighting target specificity .
  • Synthetic Accessibility : CAS 20358-06-9’s high synthetic yield (72%) exemplifies optimization strategies for fluorinated thiophenes .

Toxicological and Pharmacological Context

  • Toxicogenomics: CTD () links compounds to species-specific responses, though this compound’s data remain uncurated in the provided evidence.
  • Pharmacological Overlap: Studies on CID-associated diarrhea (e.g., ) demonstrate how structural analogs (e.g., irinotecan metabolites) drive mechanistic comparisons.

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